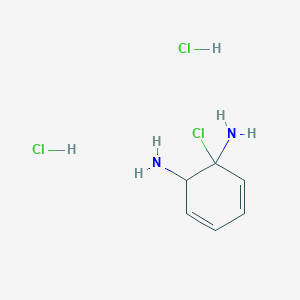
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom and two amine groups attached to a cyclohexadiene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride typically involves the chlorination of cyclohexa-3,5-diene followed by the introduction of amine groups. One common method is the reaction of cyclohexa-3,5-diene with chlorine gas under controlled conditions to form 1-chlorocyclohexa-3,5-diene. This intermediate is then reacted with ammonia or an amine source to introduce the amine groups, resulting in the formation of 1-Chlorocyclohexa-3,5-diene-1,2-diamine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated cyclohexadiene oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a precursor for biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the chlorine atom and amine groups allows for versatile interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorocyclohexa-3,5-diene-1,2-dione: This compound is similar in structure but contains a dione group instead of amine groups.
cis-Cyclohexa-3,5-diene-1,2-diol: This compound has hydroxyl groups instead of chlorine and amine groups.
Uniqueness
1-Chlorocyclohexa-3,5-diene-1,2-diamine dihydrochloride is unique due to the presence of both chlorine and amine groups on the cyclohexadiene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C6H11Cl3N2 |
|---|---|
Molecular Weight |
217.5 g/mol |
IUPAC Name |
1-chlorocyclohexa-3,5-diene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H9ClN2.2ClH/c7-6(9)4-2-1-3-5(6)8;;/h1-5H,8-9H2;2*1H |
InChI Key |
ICORKHULMLKTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(C=C1)(N)Cl)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















